

Application Notes and Protocols for In Vitro Assays Involving SMD-3040

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Compound of Interest

Compound Name: SMD-3040 intermediate-2

Cat. No.: B15136348

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A Selective SMARCA2 PROTAC Degradator

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "**SMD-3040 intermediate-2**" did not yield specific information on this particular intermediate. The following application notes and protocols are based on the characterization of the final active compound, SMD-3040, a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader.

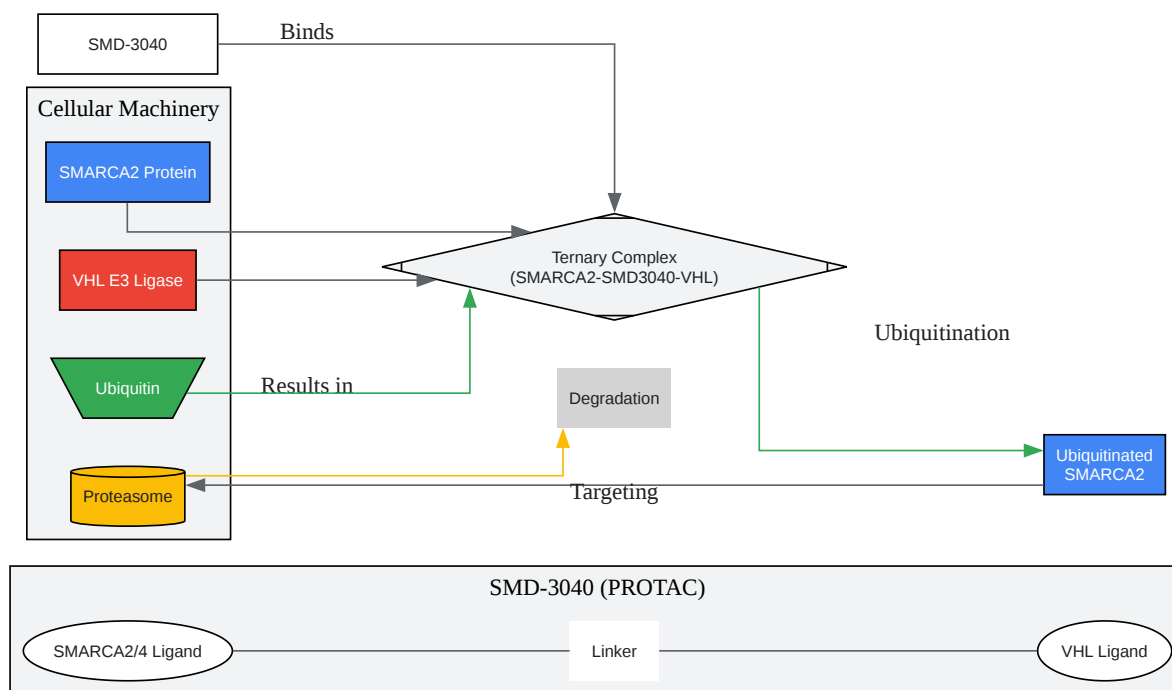
Introduction

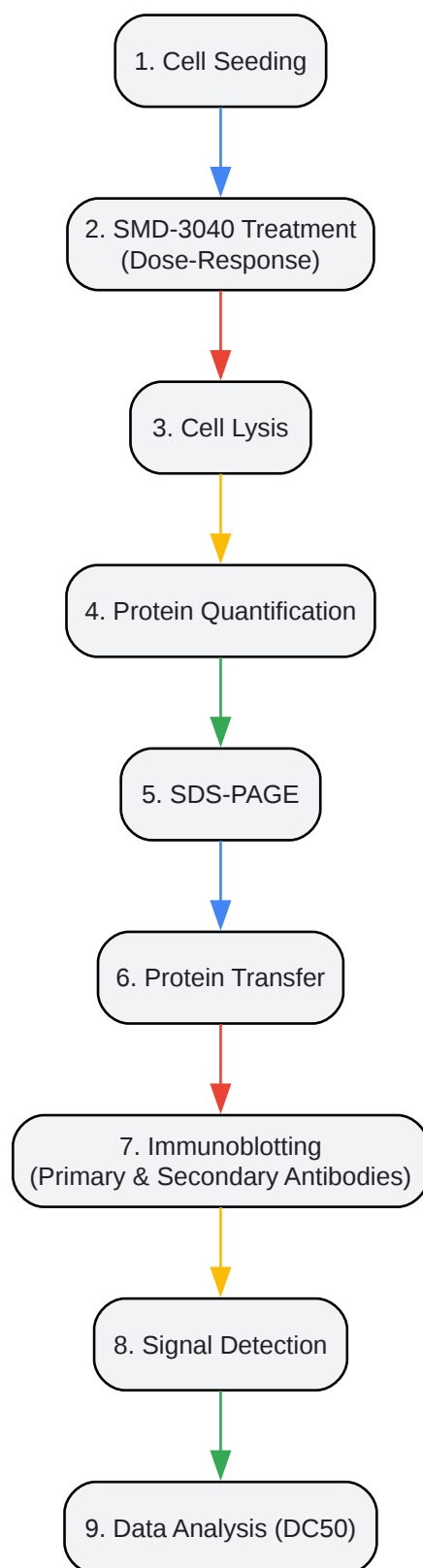
SMD-3040 is a novel PROTAC designed to selectively target the SMARCA2 protein for degradation.[1][2][3][4][5] As a synthetic lethality target in cancers with SMARCA4 deficiency, the selective degradation of SMARCA2 presents a promising therapeutic strategy.[3][4][5] SMD-3040 functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the SMARCA2 protein, leading to its ubiquitination and subsequent proteasomal degradation.[6] These application notes provide an overview of the in vitro applications of SMD-3040 and detailed protocols for its characterization.

Mechanism of Action

SMD-3040 is a bifunctional molecule composed of a ligand that binds to the SMARCA2/4 bromodomain, a linker, and a ligand that binds to the VHL E3 ligase.[1][6] This ternary complex formation facilitates the ubiquitination of SMARCA2, marking it for degradation by the

proteasome. This targeted protein degradation leads to the inhibition of tumor cell proliferation, particularly in SMARCA4-deficient cancer cell lines.[1][3]





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